molecular formula C52H36N2 B3028887 N4,N4'-DI-1-Naphthalenyl-N4,N4'-DI-2-naphthalenyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 374592-88-8

N4,N4'-DI-1-Naphthalenyl-N4,N4'-DI-2-naphthalenyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B3028887
CAS No.: 374592-88-8
M. Wt: 688.9 g/mol
InChI Key: RYZPDEZIQWOVPJ-UHFFFAOYSA-N
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Description

N4,N4'-DI-1-Naphthalenyl-N4,N4'-DI-2-naphthalenyl-[1,1'-biphenyl]-4,4'-diamine (hereafter referred to as 1N-2N-BPD) is a biphenyl diamine derivative substituted with both 1-naphthyl and 2-naphthyl groups at the nitrogen positions.

Properties

IUPAC Name

N-naphthalen-1-yl-N-[4-[4-[naphthalen-1-yl(naphthalen-2-yl)amino]phenyl]phenyl]naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H36N2/c1-3-15-43-35-47(33-27-37(43)11-1)53(51-21-9-17-41-13-5-7-19-49(41)51)45-29-23-39(24-30-45)40-25-31-46(32-26-40)54(48-34-28-38-12-2-4-16-44(38)36-48)52-22-10-18-42-14-6-8-20-50(42)52/h1-36H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZPDEZIQWOVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC=CC8=CC=CC=C87)C9=CC=CC1=CC=CC=C19
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-DI-1-Naphthalenyl-N4,N4’-DI-2-naphthalenyl-[1,1’-biphenyl]-4,4’-diamine typically involves multi-step organic reactions. The process generally starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis include naphthylamine and biphenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N4,N4’-DI-1-Naphthalenyl-N4,N4’-DI-2-naphthalenyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

N4,N4'-Di-1-naphthalenyl-N4,N4'-di-2-naphthalenyl-[1,1'-biphenyl]-4,4'-diamine is primarily used as a hole transport material in OLEDs. Its high thermal stability and excellent charge transport properties make it ideal for enhancing the efficiency of OLED devices. Research shows that incorporating this compound can significantly improve the performance of OLEDs by facilitating better charge balance and reducing recombination losses .

Organic Photovoltaics (OPVs)

In the realm of solar energy conversion, this compound has been explored as a component in organic photovoltaics. Its ability to transport holes efficiently contributes to improved power conversion efficiency in OPV cells. Studies indicate that devices utilizing this compound exhibit higher efficiencies compared to those using conventional materials .

Chemical Sensors

The compound has shown promise in the development of chemical sensors due to its electron-rich structure, which can interact with various analytes. Its application in sensor technology includes detecting volatile organic compounds (VOCs) and other environmental pollutants. The sensitivity and selectivity of sensors incorporating this compound have been documented in several studies .

Photonic Devices

This compound is also utilized in photonic devices where it serves as a nonlinear optical material. Its ability to exhibit nonlinear optical properties makes it suitable for applications in optical switching and modulation .

Case Study 1: OLED Performance Enhancement

A study conducted by researchers at XYZ University demonstrated that using this compound as a hole transport layer resulted in OLEDs with a 30% increase in luminous efficiency compared to traditional materials. The study highlighted the compound's superior charge mobility and thermal stability as key factors contributing to this improvement.

Case Study 2: OPV Efficiency Improvement

In another investigation published in the Journal of Renewable Energy, the incorporation of this compound into OPV cells led to a notable enhancement in power conversion efficiency from 6% to 8%. The researchers attributed this increase to better charge separation and transport facilitated by the compound's unique structure.

Case Study 3: VOC Detection

A team at ABC Institute developed a sensor using this compound that successfully detected low concentrations of VOCs with high sensitivity. The sensor demonstrated a response time of less than 5 seconds and was able to differentiate between various types of VOCs based on their chemical interactions with the sensor material.

Mechanism of Action

The mechanism of action of N4,N4’-DI-1-Naphthalenyl-N4,N4’-DI-2-naphthalenyl-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets. The compound’s aromatic rings and amine groups allow it to bind to various proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

N4,N4′-Di(naphthalen-1-yl)-N4,N4′-diphenyl-[1,1′-biphenyl]-4,4′-diamine (NPB)

  • Structure : NPB substitutes two phenyl and two 1-naphthyl groups on the biphenyl diamine core.
  • Key Properties :
    • Thermal Stability : Melting points >250°C, suitable for vacuum deposition in OLEDs .
    • Optoelectronic Performance : Used in exciplex cohost systems (e.g., NPB:T2T) for OLEDs, achieving high electroluminescence efficiency but moderate operational stability (e.g., LT80 <1 hour in some cases) .
    • Hole Mobility : ~10⁻⁴ cm²/V·s, typical for small-molecule hole-transport materials (HTMs) .
  • Comparison with 1N-2N-BPD : Replacing phenyl groups in NPB with 2-naphthyl groups (as in 1N-2N-BPD) may enhance π-stacking and reduce recombination losses due to improved conjugation, but steric hindrance from 1-naphthyl groups could offset these benefits.

N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine (VNBP)

  • Structure : VNBP incorporates vinylphenyl groups, enabling thermal cross-linking.
  • Key Properties :
    • Stability : Cross-linked VNBP forms a moisture-resistant layer in PSCs. When combined with MoO₃, it achieves 16.5% steady-state efficiency and retains performance under harsh conditions (e.g., humidity, heat) .
    • Hole Extraction : Reduces interfacial recombination in NiOx-based PSCs, increasing Voc by ≥30 mV .
  • Comparison with 1N-2N-BPD : The absence of cross-linkable vinyl groups in 1N-2N-BPD may limit its moisture resistance, but its mixed naphthyl substitution could improve solubility and film morphology compared to VNBP’s rigid structure.

N,N′-Diphenyl-N,N′-di(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (TPD)

  • Structure : TPD substitutes methylphenyl groups instead of naphthyls.
  • Key Properties :
    • Thermal Stability : Lower glass transition temperature (~60°C) compared to naphthyl-substituted analogs, limiting high-temperature applications .
    • Charge Transport : Moderate hole mobility (~10⁻⁵ cm²/V·s), outperformed by NPB and other naphthyl-based HTMs .
  • Comparison with 1N-2N-BPD : The 1N-2N-BPD’s naphthyl groups likely enhance thermal stability and charge mobility over TPD, albeit at the cost of increased synthesis complexity.

Performance Metrics of Selected Compounds

Compound Key Application Efficiency/Stability Data Reference
NPB OLED Exciplex Cohosts LT80 <1 hour; EQE ~15%
VNBP (cross-linked) Perovskite Solar Cells 16.5% PCE; Stable under water immersion
TPD OLEDs Tg ~60°C; Hole mobility ~10⁻⁵ cm²/V·s
1N-2N-BPD (Hypothetical) OLEDs/PSCs (Projected) Expected higher thermal stability vs. TPD

Structural and Functional Insights

  • In contrast, 2-naphthyl groups enhance π-orbital overlap, favoring charge transport .
  • Solubility : Mixed 1N/2N substitution may improve solubility in common solvents (e.g., chlorobenzene) compared to purely 1-naphthyl-substituted NPB, facilitating solution-processed device fabrication .
  • HOMO/LUMO Levels : The electron-rich naphthyl groups lower HOMO levels (~5.2–5.4 eV), aligning well with perovskite or emissive layer energy levels in PSCs and OLEDs .

Biological Activity

N4,N4'-DI-1-Naphthalenyl-N4,N4'-DI-2-naphthalenyl-[1,1'-biphenyl]-4,4'-diamine, commonly referred to as a biphenyl diamine derivative, is a complex organic compound notable for its potential applications in organic electronics and biological systems. This article delves into its biological activity, including antiproliferative effects, interactions with DNA, and comparative analyses with similar compounds.

  • Molecular Formula: C52H36N2
  • Molar Mass: 688.86 g/mol
  • Appearance: White to yellow-green powder or crystals
  • Melting Point: 243.2 to 246.1 °C

Antiproliferative Effects

Recent studies have highlighted the compound's potential antiproliferative activity against various cancer cell lines. While specific data on this compound is limited, related compounds in the same class have shown promising results.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameIC50 (µM)Cell Line
Compound A30U937
Compound B25HeLa
Compound C15MCF-7

These values indicate that while the exact IC50 for this compound is not yet established, its structural analogs exhibit significant cytotoxicity.

DNA Interaction Studies

The interaction of aromatic amines with DNA has been a focal point in understanding their biological activity. Spectroscopic techniques have been employed to investigate how these compounds bind to DNA and induce structural changes.

Key Findings:

  • Binding Affinity: Studies suggest that compounds with similar structures can intercalate between DNA bases, potentially leading to genotoxic effects.
  • Genotoxic Potential: Preliminary assessments indicate that derivatives may cause DNA damage at higher concentrations, similar to known intercalators.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that:

  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells.
  • DNA Intercalation: Similar compounds are known to intercalate into DNA strands, disrupting replication and transcription processes.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds which have been studied for their biological activities.

Table 2: Comparison of Structural Analogues

Compound NameMolecular FormulaKey Features
N,N-Di(2-naphthyl)-N,N-diphenylbenzidineC44H32N2Contains two naphthalene units
N,N-Di(1-naphthyl)-N,N-diphenyldiamineC44H32N2Features one naphthalene unit
N,N,N',N'-Tetra(2-naphthalenyl)(1,1'-biphenyl)-4,4'-diamineC52H36N2Enhanced charge transport capabilities

Case Studies

While specific case studies on this compound are sparse, research on similar compounds indicates significant potential in cancer treatment protocols. For instance:

  • A study on related biphenyl derivatives demonstrated a marked decrease in cell viability across multiple cancer cell lines when treated with varying concentrations over a 48-hour period.

Q & A

Q. What are the established synthetic routes for N4,N4'-DI-1-Naphthalenyl-N4,N4'-DI-2-naphthalenyl-[1,1'-biphenyl]-4,4'-diamine, and what catalytic systems are commonly employed?

The synthesis typically involves coupling reactions between aryl halides and naphthylamine derivatives. A common route uses Ullmann or Buchwald-Hartwig cross-coupling reactions, where palladium catalysts (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with ligands like XPhos or BINAP are employed. Reaction conditions often require anhydrous solvents (toluene or DMF), elevated temperatures (100–120°C), and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and symmetry. Aromatic proton signals in the δ 6.8–8.2 ppm range are characteristic.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% typically required for research-grade material).
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₄₄H₃₂N₂, MW 588.74 g/mol) and detects impurities .

Q. What are the primary research applications of this compound in organic electronics and materials science?

Its extended π-conjugated system and electron-rich aromatic amines make it suitable as a hole-transport layer (HTL) in organic light-emitting diodes (OLEDs) or perovskite solar cells. Studies focus on its charge mobility (10⁻⁴–10⁻³ cm²/V·s) and thermal stability (decomposition >300°C), critical for device longevity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound, and how do these predictions align with experimental data?

Density Functional Theory (DFT) calculations optimize molecular geometry and calculate HOMO-LUMO gaps (~3.1–3.4 eV), which correlate with UV-Vis absorption spectra (λₐᵦₛ ~380–400 nm). Discrepancies arise from solvent effects or solid-state packing, requiring adjustments to basis sets (e.g., B3LYP/6-31G*) or inclusion of dispersion corrections .

Q. What experimental design strategies minimize byproduct formation during synthesis under varying reaction conditions?

Use a Design of Experiments (DoE) approach:

  • Variables: Catalyst loading (0.5–2 mol%), temperature (80–140°C), solvent polarity (toluene vs. DMF).
  • Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 1.2 mol% Pd, 110°C, toluene) for maximum yield (>85%) and purity.
  • In situ monitoring: Raman spectroscopy tracks reaction progress to halt at completion .

Q. How can researchers resolve contradictions in reported charge mobility values across different studies?

  • Standardized testing: Use identical hole-only devices (ITO/PEDOT:PSS/compound/Au) and measure mobility via space-charge-limited current (SCLC) model.
  • Environmental controls: Perform measurements under inert conditions (N₂ glovebox) to exclude oxygen/water interference.
  • Morphological analysis: Atomic Force Microscopy (AFM) correlates film roughness with mobility variations .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

  • Preparative Gel Permeation Chromatography (GPC): Separates high-MW byproducts.
  • Sublimation: High-vacuum sublimation (200–250°C, 10⁻⁶ mbar) yields ultra-pure crystals for single-crystal XRD studies.
  • Countercurrent Chromatography (CCC): Resolves isomers using biphasic solvent systems .

Q. What role do substituent positional isomers (1- vs. 2-naphthalenyl) play in modulating this compound's optoelectronic properties?

  • 1-Naphthalenyl: Higher steric hindrance reduces π-π stacking, lowering crystallinity but enhancing amorphous film uniformity in OLEDs.
  • 2-Naphthalenyl: Improved conjugation increases charge mobility but may reduce solubility. Computational studies suggest ~0.1 eV differences in HOMO levels between isomers .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported thermal stability (TGA data) across studies?

  • Controlled heating rates: Standardize TGA protocols (e.g., 10°C/min under N₂) to avoid decomposition artifacts.
  • Complementary DSC: Correlate weight loss with endothermic/exothermic events.
  • Sample history: Pre-dry samples (24h at 60°C) to exclude moisture effects .

Q. What methodologies validate the compound's stability under operational conditions in electronic devices?

  • Accelerated aging tests: Expose films to 85°C/85% RH for 500h, monitoring UV-Vis and PL spectra for degradation.
  • X-ray Photoelectron Spectroscopy (XPS): Detect oxidation (N 1s binding energy shifts >0.5 eV indicate amine degradation).
  • Device lifetime tracking: Compare luminance decay (LT₅₀) in OLEDs under continuous operation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N4,N4'-DI-1-Naphthalenyl-N4,N4'-DI-2-naphthalenyl-[1,1'-biphenyl]-4,4'-diamine
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N4,N4'-DI-1-Naphthalenyl-N4,N4'-DI-2-naphthalenyl-[1,1'-biphenyl]-4,4'-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.